molecular formula C5H11NO3 B3384150 3-hydroxy-N-(2-hydroxyethyl)propanamide CAS No. 52845-23-5

3-hydroxy-N-(2-hydroxyethyl)propanamide

Cat. No.: B3384150
CAS No.: 52845-23-5
M. Wt: 133.15 g/mol
InChI Key: BDUROWSFHVNSDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-hydroxy-N-(2-hydroxyethyl)propanamide can be synthesized through the reaction of lactic acid with monoethanolamine. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where lactic acid and monoethanolamine are combined and heated. The reaction is monitored to ensure complete conversion and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(2-hydroxyethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-hydroxy-N-(2-hydroxyethyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(2-hydroxyethyl)propanamide involves its interaction with biological membranes and proteins. The compound’s hydroxyl and amide groups facilitate hydrogen bonding and electrostatic interactions, which can alter membrane fluidity and protein function. These interactions are crucial for its role in enhancing cell growth in biological applications and improving the stability of emulsions in industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Lactic acid monoethanolamide: Similar structure but lacks the hydroxyl group on the amide nitrogen.

    N-(2-hydroxyethyl)propanamide: Similar structure but lacks the hydroxyl group on the carbon chain.

Uniqueness

3-hydroxy-N-(2-hydroxyethyl)propanamide is unique due to the presence of both hydroxyl and amide functional groups, which confer its excellent emulsifying and moisturizing properties. This dual functionality makes it more versatile compared to similar compounds, allowing it to be used in a broader range of applications .

Properties

IUPAC Name

3-hydroxy-N-(2-hydroxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c7-3-1-5(9)6-2-4-8/h7-8H,1-4H2,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUROWSFHVNSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52845-23-5
Record name 3-hydroxy-N-(2-hydroxyethyl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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